molecular formula C20H23NO4 B267042 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Numéro de catalogue B267042
Poids moléculaire: 341.4 g/mol
Clé InChI: SRPPFASCGNPQAL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target BTK, a protein that plays a crucial role in the development and progression of various types of cancer.

Mécanisme D'action

2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide exerts its anti-cancer effects by selectively inhibiting BTK, a protein that is involved in the signaling pathways that regulate the survival and proliferation of cancer cells. By blocking BTK activity, this compound can induce cell death and inhibit the growth and spread of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound can modulate the immune response by inhibiting BTK signaling in immune cells, which may have implications for the treatment of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its high potency and selectivity for BTK, which makes it a promising candidate for the development of new cancer therapies. However, like all drugs, this compound has some limitations. For example, its efficacy may be limited by the development of drug resistance, and it may have off-target effects that could lead to unwanted side effects.

Orientations Futures

There are several future directions for research on 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One area of interest is the development of new combination therapies that incorporate this compound with other anti-cancer drugs to enhance its anti-tumor activity. Another area of research is the identification of biomarkers that can predict response to this compound, which could help to personalize treatment for cancer patients. Additionally, further studies are needed to fully understand the mechanisms underlying the immune-modulatory effects of this compound, which could have implications for the treatment of autoimmune diseases.
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-cancer activity in preclinical studies. Its selective inhibition of BTK makes it a promising candidate for the development of new cancer therapies, and its immune-modulatory effects may have implications for the treatment of autoimmune diseases. Further research is needed to fully understand the potential of this compound and to identify new therapeutic strategies that can maximize its anti-tumor activity.

Méthodes De Synthèse

The synthesis of 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves a multi-step process that begins with the reaction of 3-methylphenol with 3-bromoanisole to produce 2-(3-methylphenoxy)anisole. This intermediate is then reacted with 3-(tetrahydro-2-furanylmethoxy)phenylboronic acid in the presence of a palladium catalyst to yield the final product, this compound.

Applications De Recherche Scientifique

2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various types of cancer, including B-cell malignancies, solid tumors, and hematologic malignancies. In preclinical studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other anti-cancer drugs.

Propriétés

Formule moléculaire

C20H23NO4

Poids moléculaire

341.4 g/mol

Nom IUPAC

2-(3-methylphenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C20H23NO4/c1-15-5-2-7-17(11-15)25-14-20(22)21-16-6-3-8-18(12-16)24-13-19-9-4-10-23-19/h2-3,5-8,11-12,19H,4,9-10,13-14H2,1H3,(H,21,22)

Clé InChI

SRPPFASCGNPQAL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3

SMILES canonique

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.